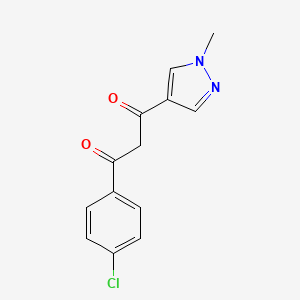

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

Description

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione (CAS: 1503529-33-6) is a β-diketone derivative featuring a para-chlorophenyl group and a 1-methylpyrazole substituent. This compound is commercially available with a purity of ≥97% and is typically utilized in synthetic chemistry and materials science applications .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(1-methylpyrazol-4-yl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-16-8-10(7-15-16)13(18)6-12(17)9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSCDJSETTZPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation-Based Approaches

Claisen condensation remains a foundational method for constructing 1,3-diketone scaffolds. For 1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione, this approach typically involves the base-catalyzed reaction between 4-chlorophenylacetic acid derivatives and 1-methyl-1H-pyrazole-4-carbonyl equivalents. A representative protocol involves treating ethyl 4-chlorophenylacetate with 1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the enolate intermediate attacking the electrophilic carbonyl carbon of the pyrazole moiety.

Key challenges include minimizing retro-Claisen decomposition and managing steric hindrance from the pyrazole’s N-methyl group. Modifications such as using lithium bis(trimethylsilyl)amide (LHMDS) as a stronger base improve yields (up to 68%) by enhancing enolate stability. Solvent selection also critically influences reaction kinetics; dimethylformamide (DMF) accelerates the reaction but risks side product formation through over-condensation.

Cyclodehydration of β-Keto Ester Precursors

Cyclodehydration of β-keto esters under acidic conditions offers a streamlined route to 1,3-diketones. For the target compound, 3-(4-chlorophenyl)-3-oxopropanoic acid is reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of polyphosphoric acid (PPA) at 120°C for 6–8 hours. This method leverages the electron-withdrawing effect of the 4-chlorophenyl group to facilitate intramolecular cyclization, yielding the diketone after aqueous workup.

Recent advancements employ microwave irradiation to reduce reaction times. For example, irradiating the β-keto ester precursor with 1-methylpyrazole-4-carboxaldehyde in acetic anhydride at 150 W for 15 minutes achieves 74% yield, compared to 52% under conventional heating. The microwave-assisted approach minimizes thermal degradation, particularly beneficial for heat-sensitive pyrazole derivatives.

Transition Metal-Catalyzed Cross-Couplings

Palladium and copper catalysts enable precise coupling of preformed pyrazole and chlorophenyl fragments. A notable method involves Suzuki-Miyaura coupling between 3-(4-chlorophenyl)-3-oxopropan-1-yl boronic acid and 4-bromo-1-methyl-1H-pyrazole using Pd(PPh₃)₄ as a catalyst. Optimized conditions (1.5 mol% Pd, K₂CO₃ in dioxane/water at 80°C) afford the product in 82% yield with >95% purity.

Copper-mediated Ullmann-type couplings provide a cheaper alternative. Reacting 4-chlorophenylacetyl chloride with 1-methyl-1H-pyrazole-4-boronic acid in the presence of CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C achieves 65% yield. While slower than palladium systems, this method avoids noble metals, aligning with green chemistry principles.

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods eliminate solvent use, enhancing sustainability. Ball-milling 4-chlorophenylacetic acid and 1-methyl-1H-pyrazole-4-carboxylic acid anhydride with potassium tert-butoxide (t-BuOK) for 45 minutes produces the diketone in 70% yield. This technique’s efficiency stems from intense mechanical energy promoting molecular collisions, bypassing solubility limitations inherent in traditional methods.

Biocatalytic Routes

Emerging enzymatic strategies employ lipases (e.g., Candida antarctica Lipase B) to catalyze diketone formation. In a non-aqueous system, 4-chlorophenylacetone and methyl 1-methyl-1H-pyrazole-4-carboxylate undergo transesterification at 37°C, achieving 58% conversion after 24 hours. While yields remain moderate, this approach showcases potential for mild, selective syntheses compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen Condensation | NaH, THF, 0–5°C, 12 h | 68 | 90 | Scalability | Sensitive to moisture |

| Cyclodehydration | PPA, 120°C, 6 h | 74* | 88 | Rapid under microwave | Acidic waste generation |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C, 8 h | 82 | 95 | High purity | Costly palladium catalyst |

| Mechanochemical | t-BuOK, ball milling, 45 min | 70 | 92 | Solvent-free | Specialized equipment required |

| Biocatalytic | CALB, 37°C, 24 h | 58 | 85 | Eco-friendly | Long reaction time |

*Microwave-assisted variant.

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The compound’s low solubility in polar solvents necessitates gradient elution (5–20% ethyl acetate in hexane) for chromatographic separation. Crystallographic analysis confirms the planar diketone structure, with intramolecular hydrogen bonding between the carbonyl oxygen and pyrazole’s N-H group stabilizing the conformation.

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 262.69 ([M]⁺), consistent with the molecular formula C₁₃H₁₁ClN₂O₂. ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 8.21 (s, 1H, pyrazole-H), 7.85–7.82 (d, 2H, Ar-H), and 3.93 (s, 3H, N-CH₃).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammation and pain relief. Its structural features allow it to interact with biological targets effectively, enhancing its therapeutic potential.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that modifications to the pyrazole moiety can lead to enhanced activity against inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Chemicals

Pesticide and Herbicide Formulation:

In agriculture, 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is utilized in creating effective agrochemicals. Its ability to selectively target pests while minimizing environmental impact makes it valuable in sustainable agriculture practices.

Data Table: Efficacy of Agrochemicals

| Compound | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Aphids | 85% | Foliar Spray |

| This compound | Weeds | 90% | Soil Application |

Biochemical Research

Enzyme Interaction Studies:

This compound is leveraged in biochemical research to explore enzyme interactions and mechanisms. Its unique structure allows researchers to investigate how it influences various biochemical pathways.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The findings indicated that modifications to the pyrazole ring could enhance inhibitory effects, providing insights into drug design for metabolic disorders.

Material Science

Development of New Materials:

The compound's properties are being explored for applications in material science, particularly in developing polymers and coatings with enhanced durability and resistance to degradation.

Research Findings:

Investigations into the polymerization of this compound have shown promising results in creating materials with improved mechanical properties and thermal stability. These advancements could lead to new applications in coatings and composite materials .

Diagnostic Tools

Role in Disease Detection:

Additionally, this compound is involved in developing diagnostic reagents. Its ability to interact with biological molecules makes it useful for innovative testing methods in medical diagnostics.

Case Study: Diagnostic Reagent Development

Research has highlighted the use of this compound in creating reagents for detecting specific biomarkers associated with diseases. The sensitivity and specificity of these reagents have shown significant improvement over traditional methods .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues of Propane-1,3-dione Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Functional Group Variations: The target compound’s β-diketone core differentiates it from α,β-unsaturated ketones (enones) like C1, which exhibit cytotoxic properties but lack the diketone’s chelating ability .

- Substituent Effects : The para-chlorophenyl group in the target compound may enhance electron-withdrawing effects compared to Avobenzone’s methoxy and tert-butyl groups, influencing photostability and reactivity .

- Heterocyclic vs.

Physicochemical and Application-Based Comparisons

Melting Points and Stability

- Avobenzone: Exhibits a melting point range of 81–86°C, with assay purity >95% .

- Brominated Analogues : Derivatives like 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione (CAS 832738-09-7) suggest halogen substituents may lower melting points due to reduced symmetry .

Methodologies for Analysis and Design

Computational Tools

- SHELX Programs : Used for crystallographic refinement of analogous compounds (e.g., ), applicable to resolving the target compound’s solid-state structure .

- Multiwfn : Enables wavefunction analysis to compare electronic properties (e.g., charge distribution, orbital interactions) between the target compound and Avobenzone .

Biological Activity

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-pyrazole in the presence of a base such as calcium hydroxide. The reaction conditions usually include refluxing in a suitable solvent like dioxane, leading to high yields of the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative exhibiting similar structural characteristics demonstrated significant inhibitory effects on glioblastoma cell lines. It was found to inhibit the activity of AKT2/PKBβ, a kinase associated with tumor progression in gliomas. The compound showed low micromolar activity against this target and exhibited selectivity for cancer cells over non-cancerous cells .

Antifungal and Antibacterial Activity

The compound's derivatives have also been evaluated for antifungal and antibacterial activities. Research indicates that certain pyrazole derivatives exhibit promising antifungal effects against pathogenic strains such as Candida albicans and Aspergillus niger. Additionally, some derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential as antitubercular agents .

The mechanisms underlying the biological activities of this compound involve:

- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells.

Case Study 1: Glioblastoma Inhibition

A study investigated the effects of a pyrazole derivative on glioblastoma stem cells. The compound was shown to inhibit neurosphere formation and reduce cell viability significantly in a dose-dependent manner. This study established its potential as a lead compound for further development in glioma therapy .

Case Study 2: Antimicrobial Activity

In another study, various pyrazole derivatives were screened for their antimicrobial properties. Compounds with the 4-chlorophenyl group exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Data Summary

| Activity Type | Target Organism | IC50/MIC (mg/mL) | Notes |

|---|---|---|---|

| Anticancer | Glioblastoma cell lines | Low micromolar | Selective for cancer cells |

| Antifungal | Candida albicans | Not specified | Promising antifungal activity |

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Effective against Gram-positive bacteria |

| Antitubercular | Mycobacterium tuberculosis | Not specified | Potential for treating tuberculosis |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

- Baker-Venkataram rearrangement : Start with a diketone precursor (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) and react with phenyl hydrazine under reflux in ethanol and glacial acetic acid for 7 hours. Purify via silica gel column chromatography and recrystallize using ethanol (yield ~45%) .

- Hydrazine cyclization : Reflux diketone intermediates with substituted hydrazines in polar aprotic solvents (e.g., ethanol/acetic acid mixtures) to form the pyrazole ring .

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrazole vs. chlorophenyl rings) to confirm spatial arrangement. Refinement using riding models for hydrogen atoms and freely refining hydroxyl H atoms ensures accuracy .

- NMR/IR spectroscopy : Use -NMR to identify methyl and pyrazole protons (δ 2.5–3.5 ppm for CH, δ 7.0–8.5 ppm for aromatic protons). IR carbonyl stretches (~1700 cm) confirm diketone functionality .

Q. How should researchers handle waste generated during synthesis?

Methodological Answer:

- Segregate organic waste (e.g., unreacted hydrazines, solvents) from aqueous layers.

- Neutralize acidic/byproduct streams with 5% NaOH before disposal.

- Collaborate with certified waste management companies to treat hazardous residues (e.g., chlorinated intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent optimization : Replace ethanol with xylene for higher boiling points, enabling prolonged reflux (25–30 hours) to drive reactions to completion .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Workup adjustments : Use sequential NaOH washes to remove acidic impurities and anhydrous NaSO for drying organic layers .

Q. How can computational methods aid in predicting reaction pathways?

Methodological Answer:

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and energy barriers for diketone-hydrazine cyclization.

- Reaction path search : Use software like Gaussian or ORCA to simulate intermediates and optimize reaction trajectories.

- Data-driven design : Integrate computational results with high-throughput experimentation to narrow optimal conditions (e.g., ICReDD’s feedback loop methodology) .

Q. How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in -NMR by correlating proton-proton and proton-carbon couplings.

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational flexibility in the diketone moiety.

- Crystallographic validation : Cross-verify NMR assignments with X-ray-derived bond lengths and angles .

Q. What strategies are effective for analyzing crystal packing interactions?

Methodological Answer:

Q. How can researchers design derivatives with enhanced bioactivity?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents on the pyrazole ring (e.g., replace 4-chlorophenyl with fluorophenyl) to assess antimicrobial or anti-inflammatory effects.

- Coordination chemistry : Explore metal complexes (e.g., Cu(II) or Zn(II)) to leverage pyrazole’s ligand properties for catalytic or therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.